molecular formula C9H10FNO3 B13058520 2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoicacidhcl

2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoicacidhcl

Cat. No.: B13058520
M. Wt: 199.18 g/mol
InChI Key: FNDSEKSXHCJOBS-UHFFFAOYSA-N
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Description

2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride (CAS: 246506-91-2) is a fluorinated aromatic amino acid derivative with the molecular formula C₉H₁₀FNO₃·HCl and a molecular weight of 199.18 g/mol (free base) . The compound features a phenyl ring substituted with a fluorine atom at the 5-position and a hydroxyl group at the 2-position, conjugated to a propanoic acid backbone. The hydrochloride salt form enhances solubility, making it suitable for pharmaceutical and biochemical applications. Limited data on purity, storage conditions, or hazard classifications are available in public sources, necessitating direct supplier consultation for detailed specifications .

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10FNO3/c10-6-1-2-8(12)5(3-6)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)

InChI Key

FNDSEKSXHCJOBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CC(C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride typically involves multiple steps. One common method starts with the preparation of 5-fluoro-2-hydroxyacetophenone. This involves the double esterification of amino groups and phenolic hydroxy groups, followed by Fries rearrangement under aluminum chloride/sodium chloride conditions. The hydrolyzate is then subjected to fluorine diazotization to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of cost-effective raw materials and optimized reaction conditions is crucial to ensure high yield and purity. The process may include steps such as acetylation, Fries rearrangement, and diazotization, with careful control of reaction parameters to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and hydroxyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The target compound’s key structural motifs include:

  • Fluorinated aromatic ring : Enhances metabolic stability and bioavailability via electronegative effects.
  • Propanoic acid backbone: Common to amino acid derivatives, enabling integration into peptide chains or enzyme substrates.

Below is a comparison with structurally related compounds (Table 1):

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications Evidence ID
2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid HCl 5-F, 2-OH on phenyl C₉H₁₀FNO₃·HCl 199.18 (free base) Pharmaceutical solubility via HCl salt
2-Amino-3-(thiophen-2-yl)propanoic acid Thiophene (sulfur-containing ring) C₇H₉NO₂S 183.22 Biocatalysis in ammonia elimination
H-L-Sec(oNB)-OH·HCl 2-Nitrobenzyl selanyl group C₁₀H₁₂N₂O₄Se·HCl 303.18 (free base) Click chemistry, fatty acid synthesis
2-Amino-3-(2-chlorophenyl)propanoic acid 2-Cl on phenyl C₉H₁₀ClNO₂ 215.64 Metabolic studies, halogen effects
DHMPA (3,5-dihydroxy-4-methoxyphenyl) 3,5-OH, 4-OCH₃ on phenyl C₁₀H₁₃NO₅ 227.21 Enhanced H-bonding, natural product mimic

Electronic and Steric Effects

  • Fluorine vs. Chlorine: The target compound’s fluorine atom (van der Waals radius: 1.47 Å) induces stronger electronegativity but less steric hindrance compared to chlorine (1.75 Å) in 2-Amino-3-(2-chlorophenyl)propanoic acid. This may enhance target binding affinity while reducing metabolic degradation .
  • Hydroxyl vs.

Biocatalytic and Metabolic Behavior

  • Thiophene vs. Fluorophenyl: The sulfur atom in 2-Amino-3-(thiophen-2-yl)propanoic acid () alters electronic density, favoring ammonia elimination reactions in biocatalysis. In contrast, the fluorophenol group may resist oxidative metabolism, extending half-life in vivo .
  • Selenium Derivatives : H-L-Sec(oNB)-OH·HCl () incorporates selenium, which increases molecular weight and introduces redox-active properties absent in the fluorine-containing target compound. Such derivatives are niche tools in click chemistry but carry higher toxicity risks .

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral derivatives like DHMPA or chlorophenyl analogs.

Limitations and Data Gaps

  • Limited data on the target compound’s purity, stability, and biological activity necessitates further experimental validation.

Biological Activity

2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride, commonly referred to as (S)-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid HCl, is a compound with notable biological activity. This article delves into its interactions with biological systems, potential therapeutic applications, and research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C₉H₁₀FNO₃
Molecular Weight 199.18 g/mol
IUPAC Name (2S)-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid
CAS Number 1269996-33-9

The presence of a fluorine atom and a hydroxyphenyl group contributes to its unique chemical behavior, influencing its biological interactions.

The biological activity of (S)-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid HCl is primarily attributed to its ability to interact with specific enzymes and receptors in the body:

  • Enzyme Interaction : The compound has been studied for its potential to modulate enzyme activity, which may affect metabolic pathways and cellular functions.
  • Receptor Binding : It may bind to various receptors, influencing signaling pathways that are crucial for cellular communication and response to external stimuli.

In Vitro Studies

In vitro studies have demonstrated that (S)-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid HCl exhibits:

  • Antioxidant Activity : The hydroxy group in the structure allows it to scavenge free radicals, providing protective effects against oxidative stress.
  • Anti-inflammatory Effects : Preliminary findings suggest that this compound can reduce inflammatory markers in cell cultures, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

  • Cancer Research : A study investigated the effects of (S)-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid HCl on cancer cell lines. Results indicated that it inhibited cell proliferation in certain types of cancer cells, suggesting a possible role as an anti-cancer agent .
  • Neuroprotective Effects : Research has shown that the compound may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases. It was found to enhance neuronal survival in models of oxidative stress .

Comparative Analysis

To understand the uniqueness of (S)-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid HCl, a comparison with similar compounds is insightful:

CompoundBiological ActivityUnique Features
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateModerate anti-cancer propertiesBenzimidazole structure
2-Fluoro-5-methoxyphenylboronic acidInvolved in boron-based therapiesBoronic acid derivative
(S)-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid HClStrong antioxidant and anti-inflammatory effectsUnique amino acid structure

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